molecular formula C21H20ClNO4S B300902 3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300902
M. Wt: 417.9 g/mol
InChI Key: NIVLAXCTFBYGMA-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as CDDO-Im, is a synthetic compound that belongs to the class of triterpenoids. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The anticancer activity of CDDO-Im is mediated through multiple mechanisms. It has been shown to activate the Nrf2-ARE pathway, which is responsible for the induction of antioxidant and detoxification enzymes. This leads to the suppression of oxidative stress and inflammation, which are known to contribute to the development and progression of cancer. CDDO-Im has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, CDDO-Im has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDDO-Im has been shown to have multiple biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activation of NF-κB and STAT3, which are involved in the regulation of inflammation and cell survival. In addition, CDDO-Im has been shown to induce the expression of antioxidant and detoxification enzymes, such as NQO1, HO-1, and GSTP1. This leads to the suppression of oxidative stress and inflammation, which are known to contribute to the development and progression of various diseases.

Advantages and Limitations for Lab Experiments

CDDO-Im has several advantages for lab experiments. It has been shown to have low toxicity and high stability, which makes it suitable for long-term studies. It also has a high solubility in water, which makes it easy to administer in cell culture and animal studies. However, CDDO-Im has some limitations for lab experiments. It has a low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo. It also has a short half-life, which limits its efficacy in long-term studies.

Future Directions

CDDO-Im has several potential future directions for research. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future studies could focus on optimizing the synthesis method to improve the bioavailability and efficacy of CDDO-Im. In addition, future studies could investigate the potential of CDDO-Im as a combination therapy with other anticancer agents. Finally, future studies could investigate the potential of CDDO-Im as a neuroprotective agent in neurodegenerative disorders.
Conclusion:
In conclusion, CDDO-Im is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to optimize the synthesis method and investigate the potential of CDDO-Im as a combination therapy with other anticancer agents and as a neuroprotective agent in neurodegenerative disorders.

Synthesis Methods

CDDO-Im is synthesized by the reaction of 2-chlorobenzylamine with 3,4-diethoxybenzaldehyde in the presence of sodium methoxide. The resulting product is then reacted with thioacetic acid to form the thiazolidine-2,4-dione ring. The final step involves the addition of an imidazole group to the thiazolidine-2,4-dione ring to form CDDO-Im.

Scientific Research Applications

CDDO-Im has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. In preclinical studies, CDDO-Im has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis.

properties

Product Name

3-(2-Chlorobenzyl)-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H20ClNO4S

Molecular Weight

417.9 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H20ClNO4S/c1-3-26-17-10-9-14(11-18(17)27-4-2)12-19-20(24)23(21(25)28-19)13-15-7-5-6-8-16(15)22/h5-12H,3-4,13H2,1-2H3/b19-12-

InChI Key

NIVLAXCTFBYGMA-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC

SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OCC

Origin of Product

United States

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